Compound Description: This compound is a precursor used in the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate in herbicide production. []
Relevance: This compound shares the core 1-methyl-1H-pyrazole structure with the target compound, (1-methyl-1H-pyrazol-3-yl)acetic acid. The difference lies in the substituents at the 3 and 5 positions of the pyrazole ring.
Compound Description: This compound serves as a key intermediate in the synthesis of certain herbicides. []
Relevance: This compound also shares the core 1-methyl-1H-pyrazole structure with (1-methyl-1H-pyrazol-3-yl)acetic acid. Notably, it retains the 1-methyl and 3-yl substituents on the pyrazole ring but features a more complex substituent at the 5-position compared to the target compound.
Compound Description: This compound, also known as [11C]MG2-1812 when radiolabeled with carbon-11, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). It's being investigated as a potential positron emission tomography (PET) ligand for imaging mGlu2 in the brain. []
Relevance: This compound features a (1-methyl-1H-pyrazol-3-yl)methoxy group, directly incorporating the target compound, (1-methyl-1H-pyrazol-3-yl)acetic acid, as part of its structure.
Compound Description: PF-06747775 acts as a potent, irreversible inhibitor targeting oncogenic epidermal growth factor receptor (EGFR) mutants, demonstrating selectivity over wild-type EGFR. It's currently undergoing phase-I clinical trials for mutant EGFR-driven non-small-cell lung cancer (NSCLC). []
Relevance: This compound contains a 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety. Although structurally similar to (1-methyl-1H-pyrazol-3-yl)acetic acid, the key difference lies in the substitution pattern on the pyrazole ring. Both compounds share a methyl group at the 1-position of the pyrazole but differ in the placement of the methoxy group (3-position in PF-06747775 and absent in the target compound).
Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor designed for topical ocular delivery. It has shown efficacy in rodent models of choroidal neovascularization (CNV) and is being investigated as a potential therapy for neovascular or "wet" age-related macular degeneration. []
Relevance: Acrizanib incorporates a 1-methyl-1H-pyrazol-3-yl group as part of its structure. This is structurally similar to (1-methyl-1H-pyrazol-3-yl)acetic acid, differing primarily by the presence of a trifluoromethyl group at the 5-position of the pyrazole ring in Acrizanib.
Compound Description: This chemical series represents a novel class of potent and selective monoamine oxidase B (MAO-B) inhibitors discovered through a phenotypic high-throughput screening campaign. []
Compound Description: This compound is a succinate salt of a novel 2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline derivative, potentially useful for treating central nervous system disorders. []
Compound Description: AZD1480 is a potent Jak2 inhibitor that inhibits signaling and proliferation of Jak2 V617F cell lines in vitro. It has shown in vivo efficacy in a TEL-Jak2 model and is currently being evaluated in Phase I clinical trials. []
Relevance: AZD1480 contains a 5-methyl-1H-pyrazol-3-yl group. This shares structural similarities with (1-methyl-1H-pyrazol-3-yl)acetic acid, with both containing a methyl group on the pyrazole ring. They differ in the position of the methyl substituent (5-position in AZD1480 and 1-position in the target compound).
Compound Description: PF-04254644 is a highly potent and selective inhibitor of the receptor tyrosine kinase c-Met. Despite its high selectivity for c-Met, it exhibits broad phosphodiesterase (PDE) family inhibition, leading to myocardial degeneration in rats, ultimately leading to its termination as a preclinical candidate. []
Relevance: This compound possesses a 1-methyl-1H-pyrazol-4-yl moiety. While structurally similar to (1-methyl-1H-pyrazol-3-yl)acetic acid, the key distinction lies in the position of the methyl substituent on the pyrazole ring (4-position vs. 3-position).
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
Compound Description: This series of compounds was designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization. Some compounds in this series showed effective antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. []
Relevance: Compounds within this series incorporate either a 1H-pyrazol-1-yl or triazolyl group linked to an acetamide moiety. While structurally related to (1-methyl-1H-pyrazol-3-yl)acetic acid through their shared pyrazole core, these compounds feature distinct substitutions and an acetamide linker, setting them apart.
Compound Description: This compound is an analogue of TAS-116, a selective inhibitor of heat shock protein 90 (HSP90)α and HSP90β. TAS-116 exhibits oral bioavailability in mice and demonstrates potent antitumor effects in an NCI-H1975 xenograft mouse model. []
Relevance: This compound contains a 1-methyl-1H-pyrazol-4-yl group. Although structurally similar to (1-methyl-1H-pyrazol-3-yl)acetic acid, they differ in the position of the methyl substituent on the pyrazole ring (4-position vs. 3-position).
12. 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739)* Compound Description: NTRC-739 is a selective nonpeptide antagonist of the neurotensin receptor type 2 (NTS2) discovered through the structural modification of SR48692. [] * Relevance: NTRC-739 features a 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl group. While sharing the core pyrazole structure with (1-methyl-1H-pyrazol-3-yl)acetic acid, this compound differs significantly in its substitution pattern. It includes a 4-fluorophenyl group at the 1-position, a 2-methoxyphenyl group at the 5-position, and lacks the methyl group found in the target compound.
Compound Description: This compound, also known as SEN15924 or WAY-361789, is a potent and selective full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). It displays a favorable ADME profile and shows efficacy in rodent models of cognition, making it a potential candidate for treating cognitive impairment in Alzheimer's disease and schizophrenia. []
Compound Description: This compound represents a potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist. It exhibits over 500-fold selectivity for MR over the progesterone receptor (PR) and other related nuclear hormone receptors, demonstrating improved solubility and oral bioavailability. []
Relevance: Though this compound incorporates a pyrazoline ring, a dihydro derivative of pyrazole, it differs significantly from (1-methyl-1H-pyrazol-3-yl)acetic acid. The presence of the cyclopentyl group at the 5-position of the pyrazoline ring, the 4-cyano-3-methylphenyl group at the 1-position, and the absence of the acetate group distinguish it from the target compound.
Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2). []
Relevance: GDC-0994 includes a 1-methyl-1H-pyrazol-5-yl group in its structure. While sharing a methylpyrazole core with (1-methyl-1H-pyrazol-3-yl)acetic acid, this compound differs in the methyl group's position on the pyrazole ring (5-position vs. 3-position) and in the presence of the larger substituted pyrimidine and pyridine rings in GDC-0994.
Compound Description: SAR216471 is a potent, selective, and reversible P2Y12 receptor antagonist, demonstrating significant in vitro and in vivo antiplatelet and antithrombotic effects. It represents a potential alternative to clopidogrel as an antiplatelet agent. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.